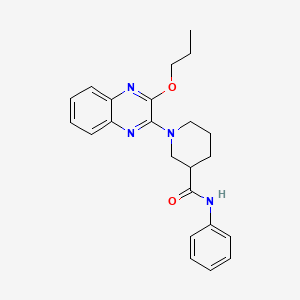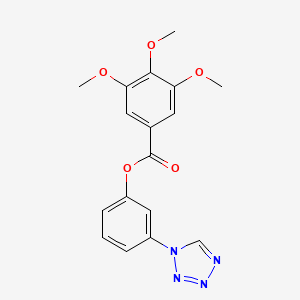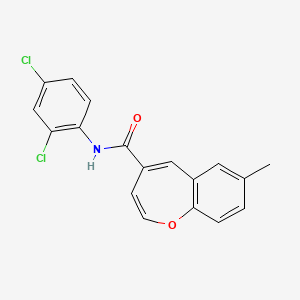![molecular formula C23H25N3O2 B11319743 N-[4-(dimethylamino)benzyl]-2-ethoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11319743.png)
N-[4-(dimethylamino)benzyl]-2-ethoxy-N-(pyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(ジメチルアミノ)ベンジル]-2-エトキシ-N-(ピリジン-2-イル)ベンズアミドは、ベンズアミド類に属する複雑な有機化合物です。この化合物は、ベンジル部分に結合したジメチルアミノ基、エトキシ基、ベンズアミドコアに結合したピリジニル基の存在を特徴としています。その潜在的な生物活性とさまざまな科学分野における応用により、医薬品化学において重要な関心を集めています。
準備方法
合成経路と反応条件
N-[4-(ジメチルアミノ)ベンジル]-2-エトキシ-N-(ピリジン-2-イル)ベンズアミドの合成は、通常、多段階有機反応を伴います。一般的な方法には、次の手順が含まれます。
ベンジル中間体の形成: 出発物質である4-(ジメチルアミノ)ベンジルクロリドは、水酸化ナトリウムなどの塩基の存在下で2-エトキシ安息香酸と反応させて、ベンジル中間体を形成します。
ピリジン-2-イルアミンとのカップリング: 次に、ベンジル中間体を、N、N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を使用してピリジン-2-イルアミンとカップリングして、最終生成物を形成します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きく、連続フロー反応器と自動システムが使用され、高収率と高純度が確保されます。反応条件は、副生成物を最小限に抑え、効率を最大限に高めるように最適化されています。
化学反応の分析
反応の種類
N-[4-(ジメチルアミノ)ベンジル]-2-エトキシ-N-(ピリジン-2-イル)ベンズアミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができ、対応する酸化生成物を生成します。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して実施して、還元された誘導体を生成できます。
置換: 求核置換反応は、ベンジル位置またはピリジニル位置で起こり、置換された誘導体を生成します。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のメトキシドナトリウムなどの求核剤。
形成される主な生成物
酸化: 酸化されたベンズアミド誘導体。
還元: 還元されたアミン誘導体。
置換: 置換されたベンズアミド誘導体。
科学研究への応用
N-[4-(ジメチルアミノ)ベンジル]-2-エトキシ-N-(ピリジン-2-イル)ベンズアミドは、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素相互作用と細胞プロセスを研究するための生化学プローブとしての可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、その潜在的な治療効果について調査されています。
産業: 新しい材料と化学プロセスの開発に利用されています。
科学的研究の応用
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
N-[4-(ジメチルアミノ)ベンジル]-2-エトキシ-N-(ピリジン-2-イル)ベンズアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、酵素の活性部位に結合して、その活性を阻害したり、その機能を調節したりすることがあります。正確な経路と標的は、特定の生物学的状況と、生体分子との化合物の相互作用の性質によって異なります。
類似の化合物との比較
類似の化合物
N-ベンゾイミダゾール-2イルベンズアミド: ヒトグルコキナーゼの異種活性化で知られています。
置換されたN-(6-(4-(ピラジン-2-カルボニル)ピペラジン/ホモピペラジン-1-イル)ピリジン-3-イル)ベンズアミド: 抗結核活性について評価されています。
独自性
N-[4-(ジメチルアミノ)ベンジル]-2-エトキシ-N-(ピリジン-2-イル)ベンズアミドは、独自の化学反応性と生物活性を付与する官能基の特定の組み合わせにより、独特です。その構造により、さまざまな修飾が可能になり、研究と産業におけるさまざまな用途に役立つ化合物になります。
この記事では、N-[4-(ジメチルアミノ)ベンジル]-2-エトキシ-N-(ピリジン-2-イル)ベンズアミドについて、その合成、化学反応、用途、作用機序、および類似の化合物との比較を網羅した包括的な概要を提供しています。
類似化合物との比較
Similar Compounds
N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide): Known for its potent biological activity and used in medicinal chemistry.
N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide): Exhibits similar structural features and applications in research.
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C23H25N3O2 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
N-[[4-(dimethylamino)phenyl]methyl]-2-ethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H25N3O2/c1-4-28-21-10-6-5-9-20(21)23(27)26(22-11-7-8-16-24-22)17-18-12-14-19(15-13-18)25(2)3/h5-16H,4,17H2,1-3H3 |
InChIキー |
VFYMZCNAFOZBHX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)N(C)C)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-difluorophenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11319661.png)
![7-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319662.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B11319666.png)

![2-(2,6-dimethylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11319684.png)
![2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B11319686.png)
![5-phenyl-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11319709.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B11319711.png)
![N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11319717.png)


![N-(3,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11319733.png)
![N-(2,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11319740.png)

